molecular formula C11H21FN2O2 B1524631 tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate CAS No. 871022-62-7

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

Cat. No.: B1524631
CAS No.: 871022-62-7
M. Wt: 232.29 g/mol
InChI Key: QBENUNRDGNUPQJ-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of 232.295 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate typically involves the reaction of 4-fluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • tert-butyl N-(piperidin-4-yl)carbamate
  • tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
  • tert-butyl N-[(4-chloropiperidin-4-yl)methyl]carbamate

Comparison: tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBENUNRDGNUPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697010
Record name tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871022-62-7
Record name tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine (step 3 of Example 15) (4.42 g, 13.1 mmol), NaOH (2.62 g, 65.5 mmol), H2O (9.00 mL) and ethanol (90.0 mL) was refluxed for 15 h and concentrated in vacuo. To the resulting residue were added water and chloroform. The organic layer was separated, dried over magnesium sulfate, and concentrated under reduced pressure. Recrystallization of the resulting solid with hexane-CH2Cl2 afforded a colorless solid 1.77 g (58%) as the titled compound.
Name
N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)NCC1(F)CCN(C(=O)c2ccccc2)CC1
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
Quantity
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reactant
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Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 3
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 4
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 5
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

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